4-phenoxythieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)15-11-10-6-7-16-12(10)14-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZUERHDBIGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327678 | |
| Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14080-54-7 | |
| Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenoxythieno 2,3 D Pyrimidine and Its Analogues
Synthesis of Key Precursor Compounds
The efficient synthesis of 4-phenoxythieno[2,3-d]pyrimidine is highly dependent on the accessibility of key precursors, namely thieno[2,3-d]pyrimidin-4-ol derivatives and their corresponding 4-halogenated intermediates.
Thieno[2,3-d]pyrimidin-4-ol, also known as thieno[2,3-d]pyrimidin-4(3H)-one, is a crucial starting material. One common method for its synthesis involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea. ijacskros.com This mixture is heated to a high temperature, resulting in a molten mass that solidifies upon cooling. The solid product is then dissolved in an aqueous base, such as sodium hydroxide (B78521), and subsequently acidified to precipitate the desired thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com Another approach involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base to yield 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov
Furthermore, substituted thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through a one-pot reaction starting from 2H-thieno[2,3-d] ijacskros.comCurrent time information in Bangalore, IN.oxazine-2,4(1H)-diones, which are themselves prepared in a three-step sequence. nih.gov These oxazinone derivatives are reacted with aromatic aldehydes and amines, such as benzylamine (B48309) or 4-hydroxybenzylamine, in ethanol. Subsequent treatment with potassium hydroxide furnishes the target 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones in good yields. nih.gov
A variety of synthetic routes to the thieno[2,3-d]pyrimidine (B153573) core have been explored, often starting from substituted thiophenes. rsc.org For instance, the Gewald reaction is a key step in constructing the initial thiophene (B33073) ring, which can then be further elaborated to the fused pyrimidine (B1678525) system. rsc.org
Table 1: Selected Methods for the Synthesis of Thieno[2,3-d]pyrimidin-4-ol Derivatives
| Starting Material(s) | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate, Urea | Heat (200°C), then 1N NaOH, 2N HCl | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |
| 2-Acylaminothiophene-3-carboxamide derivatives | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | nih.gov |
| 2H-Thieno[2,3-d] ijacskros.comCurrent time information in Bangalore, IN.oxazine-2,4(1H)-diones, Aromatic aldehydes, Benzylamine/4-Hydroxybenzylamine | Ethanol, heat, then KOH | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
The conversion of the 4-hydroxy group of thieno[2,3-d]pyrimidin-4-ol to a halogen, typically chlorine, is a critical activation step for subsequent nucleophilic substitution reactions. The most common method for this transformation is the chlorination using phosphoryl chloride (POCl₃). nih.gov The thieno[2,3-d]pyrimidin-4-ol derivative is heated with neat phosphoryl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048). nih.govchemicalbook.com Similarly, thionyl chloride (SOCl₂) in the presence of DMF can also be employed for this chlorination. chemicalbook.com
For instance, 4-chloro-5-phenylthieno[2,3-d]pyrimidine (B64367) can be synthesized from 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one by heating with thionyl chloride and a catalytic amount of DMF. chemicalbook.com Another example is the preparation of 4-chloro-2-ethylthieno[3,2-d]pyrimidine (B8798020) by refluxing 2-ethyl-4-hydroxythieno[3,2-d]pyrimidine with phosphorus oxychloride. prepchem.com The reaction mixture is then worked up by pouring it over ice and basifying with ammonia. prepchem.com
In some cases, the synthesis of the chlorinated intermediate is integrated into a multi-step sequence. For example, a method for producing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves treating 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphoryl chloride in toluene (B28343) in the presence of N,N-diisopropylethylamine. google.com
Table 2: Reagents for the Synthesis of 4-Chlorothieno[2,3-d]pyrimidine Intermediates
| Starting Material | Chlorinating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Phosphoryl chloride (POCl₃) | Heat | 4-Chlorothieno[2,3-d]pyrimidines | nih.gov |
| 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | Thionyl chloride (SOCl₂), DMF (cat.) | 80°C, 4 h | 4-Chloro-5-phenylthieno[2,3-d]pyrimidine | chemicalbook.com |
| 2-Ethyl-4-hydroxythieno[3,2-d]pyrimidine | Phosphorus oxychloride (POCl₃) | Reflux, 2 h | 4-Chloro-2-ethylthieno[3,2-d]pyrimidine | prepchem.com |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | Phosphoryl chloride (POCl₃), N,N-Diisopropylethylamine | Toluene, 50°C | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | google.com |
Direct Synthesis Routes to this compound
With the activated 4-chlorothieno[2,3-d]pyrimidine in hand, the phenoxy group can be introduced through several methods, primarily involving carbon-oxygen (C-O) bond formation.
Nucleophilic aromatic substitution (SNAr) is a widely used and straightforward method for the synthesis of 4-phenoxythieno[2,3-d]pyrimidines. This reaction involves the displacement of the chloro group at the 4-position by a phenoxide ion. The reaction is typically carried out by treating the 4-chlorothieno[2,3-d]pyrimidine with a phenol (B47542) in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide, which then attacks the electron-deficient pyrimidine ring. libretexts.orglibretexts.org
The efficiency of SNAr reactions on heteroaromatic systems like pyrimidines is generally higher than on simple aryl halides due to the electron-withdrawing nature of the nitrogen atoms in the ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.orgyoutube.com The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to achieve high yields.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds. beilstein-journals.orgnih.gov While more commonly applied for C-N and C-C bond formation, these methods can also be adapted for the synthesis of aryl ethers. In the context of this compound synthesis, this would typically involve the coupling of a 4-halothieno[2,3-d]pyrimidine with a phenol. beilstein-journals.org
These reactions generally require a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a solvent like dioxane. beilstein-journals.org The specific combination of catalyst, ligand, and base is crucial for the success of the C-O cross-coupling. beilstein-journals.org Although highly effective, the conditions for palladium-catalyzed C-O bond formation can sometimes be sensitive and may require careful optimization. nih.gov
Phosphonium-mediated reactions, such as the Mitsunobu reaction, provide an alternative approach to O-arylation. While not as commonly reported for this specific scaffold, the general principle involves the activation of the hydroxyl group of thieno[2,3-d]pyrimidin-4-ol with a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ activation generates a phosphonium (B103445) salt intermediate, which is then susceptible to nucleophilic attack by a phenol.
This method offers the advantage of proceeding under mild and neutral conditions. However, the stoichiometry of the reagents and the removal of the phosphine oxide byproduct can be challenges.
An in-depth examination of the synthetic strategies for this compound and its analogues reveals a sophisticated area of medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a key heterocyclic structure, serving as a bioisostere for purines, which are fundamental components of DNA and RNA. nih.govnih.gov This structural similarity has spurred extensive research into the synthesis of its derivatives for various therapeutic applications.
Chemical Transformations and Derivatization Strategies of 4 Phenoxythieno 2,3 D Pyrimidine
Introduction of Diverse Phenoxy Substituents
The primary method for introducing the 4-phenoxy group and its substituted analogues onto the thieno[2,3-d]pyrimidine (B153573) core involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position, most commonly a chlorine atom. The precursor, 4-chlorothieno[2,3-d]pyrimidine (B15048), is typically synthesized by treating the corresponding thieno[2,3-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) libretexts.orgnih.gov. The subsequent reaction with a variety of substituted phenols in the presence of a base affords a library of 4-phenoxythieno[2,3-d]pyrimidine derivatives.
Electronic Effects of Phenoxy Substituents on Reactivity and Yields
The electronic nature of the substituents on the incoming phenol (B47542) plays a crucial role in the rate and efficiency of the SNAr reaction. Phenols bearing electron-withdrawing groups (EWGs) are generally more acidic, leading to the formation of the corresponding phenoxide nucleophile under milder basic conditions. This enhanced nucleophilicity often translates to higher reaction yields and shorter reaction times. Conversely, phenols with electron-donating groups (EDGs) are less acidic and may require stronger bases or more forcing reaction conditions to achieve comparable yields.
The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack at the C4 position. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is highest at the C4 and C2 positions, making them the most susceptible to nucleophilic attack stackexchange.com. The reactivity at C4 is generally greater than at C2 stackexchange.com. The presence of substituents on the phenoxy ring can further modulate the electron density of the entire molecule, influencing subsequent reactions.
| Entry | Phenol Substituent (R) | Base | Solvent | Yield (%) | Reference |
| 1 | H | K₂CO₃ | DMF | Good | nih.gov |
| 2 | 4-CH₃ | NaH | DMF | 75 | nih.gov |
| 3 | 4-OCH₃ | K₂CO₃ | DMF | 80 | nih.gov |
| 4 | 4-Cl | K₂CO₃ | Isopropanol | High | scielo.br |
| 5 | 3-OH | - | - | - | nih.gov |
| 6 | 4-F | K₂CO₃ | DMF | High | nih.gov |
| 7 | 4-NO₂ | NaH | THF | Moderate | nih.gov |
Table 1: Examples of the synthesis of 4-(substituted-phenoxy)thieno[2,3-d]pyrimidines. Note: "Good", "High", and "Moderate" are qualitative descriptions from the literature where specific yields were not provided.
Steric Effects of Phenoxy Substituents on Reaction Outcome
Steric hindrance from bulky substituents on the phenol, particularly at the ortho position, can significantly impact the reaction outcome. Large groups can impede the approach of the nucleophilic oxygen atom to the electrophilic C4 carbon of the thieno[2,3-d]pyrimidine ring, leading to lower yields or the need for more forcing reaction conditions. In some cases, ortho-substituted phenols may fail to react or give only trace amounts of the desired product under standard conditions scielo.br. The choice of solvent and base can sometimes mitigate these steric effects to a certain extent.
Substitutions and Modifications on the Thiophene (B33073) Ring
Further diversification of the this compound scaffold can be achieved by introducing substituents onto the thiophene ring at the 5- and 6-positions. These modifications are typically performed on a pre-functionalized thieno[2,3-d]pyrimidine core.
Introduction of Alkyl and Halogen Groups at the 5- and 6-Positions
The introduction of alkyl and halogen groups onto the thiophene ring can be accomplished through various synthetic routes. Halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS). The position of halogenation is dependent on the existing substitution pattern and reaction conditions. For instance, 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) is a known compound that can serve as a precursor for further derivatization researchgate.net. Alkylation can be more challenging and may require the initial synthesis of a thiophene ring already bearing the desired alkyl groups prior to the construction of the pyrimidine ring.
Aryl and Heteroaryl Substitutions via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl moieties onto the thieno[2,3-d]pyrimidine core rsc.orgmdpi.comnih.gov. This reaction typically involves the coupling of a halogenated thieno[2,3-d]pyrimidine (e.g., at the 5- or 6-position) with a boronic acid or its ester in the presence of a palladium catalyst and a base rsc.orgnih.gov.
The reactivity of the halogen in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as dehalogenation or C-O bond formation rsc.org. For instance, the use of electron-rich and sterically demanding phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle libretexts.org.
| Entry | Halogenated Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Chlorothieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Benzene/Ethanol/Water | - | rsc.org |
| 2 | 4-Chlorothieno[3,2-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 75 | nih.gov |
| 3 | 4-Chlorothieno[3,2-d]pyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 66 | nih.gov |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | nih.gov |
Table 2: Examples of Suzuki-Miyaura cross-coupling reactions on thieno[2,3-d]pyrimidine and related systems. Note: The table includes examples on closely related scaffolds to illustrate the reaction's applicability.
Mechanistic Aspects of Derivatization Reactions Involving this compound
The derivatization of this compound is governed by fundamental reaction mechanisms of heterocyclic chemistry. The introduction of phenoxy groups proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the initial addition of the phenoxide nucleophile to the electron-deficient C4 position of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex mdpi.com. The subsequent elimination of the leaving group (e.g., chloride) restores the aromaticity of the pyrimidine ring and yields the final product. The rate-determining step is typically the formation of the Meisenheimer complex.
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst libretexts.org. The cycle begins with the oxidative addition of the halo-thieno[2,3-d]pyrimidine to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The specific ligands on the palladium catalyst play a critical role in facilitating each step of this cycle.
Studies on Nucleophilic Substitution Mechanisms
The 4-position of the thieno[2,3-d]pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyrimidine ring system. The phenoxy group at this position can act as a leaving group, allowing for the introduction of a variety of nucleophiles.
The generally accepted mechanism for the nucleophilic substitution at the 4-position of the thieno[2,3-d]pyrimidine core proceeds through a two-step addition-elimination pathway, which is characteristic of SNAr reactions. In the first step, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring and the fused thiophene ring, which stabilizes the complex.
While direct mechanistic studies on this compound are not extensively reported, a significant body of research on related pyrimidine and fused pyrimidine systems supports this proposed mechanism. For instance, studies on the nucleophilic displacement of chloro and other leaving groups at the 4-position of pyrimidines and pyrido[2,3-d]pyrimidines have consistently demonstrated the facility of this transformation.
The following table summarizes representative nucleophilic substitution reactions on the 4-position of related pyrimidine systems, which serve as a model for the reactivity of this compound.
| Substrate | Nucleophile | Product | Reference |
| 4-Chloropyrido[2,3-d]pyrimidine | Various amines | 4-Aminopyrido[2,3-d]pyrimidines | Current time information in Chatham County, US. |
| 4-Chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | 4-Phenoxy-2-methylthiopyrimidine-5-carboxylate | princeton.edu |
| 2,4,5,6-Tetrachloropyrimidine | Hydroxybenzaldehydes | 4-((Hydroxy)phenoxy)-2,5,6-trichloropyrimidines | nih.gov |
These examples underscore the high reactivity of the 4-position of the pyrimidine ring towards nucleophilic attack, providing a strong basis for the derivatization of this compound through similar SNAr reactions.
Exploration of Catalytic Cycles in Transition Metal-Mediated Derivatizations
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of heterocyclic compounds. While halides and triflates are the most common leaving groups in these reactions, the use of phenoxy groups has emerged as a viable alternative, particularly with the development of more active catalyst systems. The derivatization of this compound via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offers a pathway to novel analogues with diverse functionalities.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. The catalytic cycle for the coupling of this compound with a boronic acid (R-B(OH)2) is proposed to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C4-O bond of the this compound. This is often the rate-limiting step for less reactive C-O bonds and may require specialized ligands to facilitate the reaction.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the phenoxide ligand to form a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C4-substituted thieno[2,3-d]pyrimidine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
While direct examples with this compound are not prevalent in the literature, nickel-catalyzed Suzuki-Miyaura couplings of phenols through in-situ activation have been reported, demonstrating the feasibility of C-O bond cleavage for C-C bond formation. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. The catalytic cycle for the amination of this compound with an amine (R-NH2) is analogous to the Suzuki-Miyaura coupling:
Oxidative Addition: The Pd(0) catalyst adds to the C4-O bond of the this compound to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex.
Reductive Elimination: The C4-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 4-aminothieno[2,3-d]pyrimidine derivative and regenerating the Pd(0) catalyst.
The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern, sterically hindered and electron-rich phosphine ligands have been instrumental in expanding the scope of these reactions to include less reactive electrophiles like aryl ethers.
The following table provides examples of transition metal-catalyzed cross-coupling reactions on the 4-position of related heterocyclic systems, illustrating the potential for derivatizing this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 4-Chloro-6-aryl-pyrimidine | Arylboronic acids | Pd(PPh3)4 | 4,6-Diaryl-pyrimidine | libretexts.org |
| Suzuki-Miyaura | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidinyl boronic acids | Pd(PPh3)2Cl2/Sphos | (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one | organic-chemistry.org |
| Buchwald-Hartwig | 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | PdCl2(PPh3)2/Xantphos | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |
| Cascade Buchwald-Hartwig | 6-Amino-1,3-dialkyluracils | β-Bromovinyl/aryl aldehydes | Palladium catalyst | Pyrido[2,3-d]pyrimidines | nih.gov |
These examples highlight the broad applicability of transition metal-catalyzed cross-coupling reactions for the functionalization of pyrimidine and related heterocyclic cores, suggesting that similar strategies can be successfully applied to this compound to generate a diverse library of novel compounds.
Structure Activity Relationship Sar Studies of 4 Phenoxythieno 2,3 D Pyrimidine Analogues
Design Principles for 4-Phenoxythieno[2,3-d]pyrimidine Compound Libraries
The design of compound libraries based on the this compound scaffold is a strategic process aimed at exploring chemical space and identifying potent and selective drug candidates. This involves careful consideration of the core scaffold and the application of modern drug design methodologies.
Scaffold Exploration and Bioisosteric Replacements
The thieno[2,3-d]pyrimidine (B153573) core is considered a bioisostere of purine, a key component of nucleic acids. This structural similarity allows it to interact with the ATP-binding sites of various kinases, making it an attractive starting point for inhibitor design. nih.govresearchgate.net Scaffold exploration often involves modifying the core structure to enhance binding affinity and selectivity.
Bioisosteric replacement is a common strategy where one part of the molecule is replaced by another with similar physical or chemical properties. In the context of thieno[2,3-d]pyrimidines, this can involve replacing the thiophene (B33073) ring with other heterocyclic systems or altering the substitution patterns on the pyrimidine (B1678525) ring. For instance, the replacement of a hydrogen atom with a fluorine atom, or a hydroxyl group with an amine, can significantly impact the compound's biological activity by altering its electronic properties, hydrogen bonding capacity, and metabolic stability.
Rational Design Methodologies Based on Molecular Modeling
Rational design, aided by computational tools, plays a pivotal role in the development of this compound analogues. Molecular docking studies are frequently employed to predict the binding modes of these compounds within the active site of a target protein, such as a kinase. nih.govnih.gov These studies help in understanding the key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the compound's potency.
For example, docking studies of thieno[2,3-d]pyrimidine derivatives in the active site of kinases like PI3K have revealed the importance of the morpholine (B109124) moiety for binding to the hinge region. nih.gov This information guides the design of new analogues with improved binding affinity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that correlate the physicochemical properties of the compounds with their biological activity, further aiding in the design of more potent inhibitors.
Influence of 4-Phenoxy Moiety Modifications on Biological Activity
The 4-phenoxy group is a critical component of the pharmacophore for many biologically active thieno[2,3-d]pyrimidine derivatives. Modifications to this moiety, including the position and nature of substituents on the phenyl ring, can have a profound impact on the compound's potency and selectivity.
Impact of Substituent Position on the Phenoxy Group on Potency
The position of substituents (ortho, meta, or para) on the phenoxy ring can significantly influence the biological activity of this compound analogues. This is often due to steric and electronic effects that alter the compound's conformation and its ability to fit into the target's binding pocket.
For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives targeting PI3K, a hydroxyl group at the 3-position (meta) of the phenyl ring resulted in the best activity. Moving the hydroxyl group to the 4-position (para) led to a significant decrease in inhibitory activity. nih.gov This highlights the critical role of substituent positioning in achieving optimal biological response.
Table 1: Impact of Substituent Position on the Phenoxy Group on Kinase Inhibitory Activity
| Compound | Substituent on Phenoxy Ring | Position | Target Kinase | IC50 (nM) |
| A | -OH | 3- (meta) | PI3Kβ | 72% inhibition at 10 µM |
| B | -OH | 4- (para) | PI3Kβ | 50% inhibition at 10 µM |
Data sourced from a study on PI3K inhibitors. nih.gov The table illustrates the superior activity of the meta-substituted compound.
Role of Electronic and Lipophilic Properties of Phenoxy Substituents in Biological Response
The electronic and lipophilic properties of substituents on the phenoxy ring are key determinants of a compound's biological activity. Electron-withdrawing groups (e.g., -Cl, -CF3) and electron-donating groups (e.g., -OCH3, -CH3) can alter the electron density of the phenoxy ring, thereby affecting its interaction with the target protein. Lipophilicity, often measured by the logarithm of the partition coefficient (logP), influences the compound's ability to cross cell membranes and reach its target.
Studies have shown that a balance of these properties is often required for optimal activity. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, p-phenyl substitutions with electron-withdrawing functionalities like chloro groups showed greater anticancer activities than those with electron-donating groups like methoxy. nih.gov
Table 2: Influence of Electronic and Lipophilic Properties of Phenoxy Substituents
| Compound | Substituent (R) | Electronic Effect | Lipophilicity (cLogP) | Biological Activity (IC50) |
| C | -H | Neutral | 2.1 | Moderate |
| D | -Cl | Electron-withdrawing | 2.8 | High |
| E | -OCH3 | Electron-donating | 2.2 | Low |
This is a representative table illustrating general trends. Actual values can vary depending on the specific scaffold and biological target.
Effects of Thiophene Ring Substitutions on Biological Activity Profiles
In the development of antiallergy agents based on the 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylate scaffold, it was found that activity was optimized by having a hydrogen or methyl group at the 5-position and lower alkyl groups at the 6-position of the thiophene ring. nih.gov This suggests that steric bulk at these positions is a critical factor for activity.
Furthermore, in a study of thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors, it was observed that derivatives with a more lipophilic tetramethylene substitution at the 5 and 6 positions of the thiophene ring generally showed better activity compared to their analogues with a 5-methyl-6-carboxylate substitution. nih.gov
Table 3: Effect of Thiophene Ring Substitutions on Biological Activity
| Compound | R5 Substituent | R6 Substituent | Biological Target | Activity |
| F | -H | -C2H5 | Allergy | Potent |
| G | -CH3 | -CH2CH(CH3)2 | Allergy | Most Potent |
| H | -CH3 | -COOEt | PI3K | Less Active |
| I | -(CH2)4- | -(CH2)4- | PI3K | More Active |
Data compiled from studies on antiallergy agents nih.gov and PI3K inhibitors. nih.gov
Contribution of 5- and 6-Position Substituents to Biological Potency
The nature of the substituents at the 5- and 6-positions of the thieno[2,3-d]pyrimidine ring plays a pivotal role in modulating the biological activity of 4-phenoxy analogues. Research has shown that modifications at these positions can significantly impact the compound's interaction with its biological target, influencing both potency and selectivity.
For instance, in the context of kinase inhibition, the introduction of various functional groups at these positions can alter the binding affinity of the molecule to the ATP-binding pocket of the enzyme. Studies on related thieno[2,3-d]pyrimidine derivatives have demonstrated that the size, lipophilicity, and electronic properties of the substituents are critical. For example, the presence of a methyl group at the 6-position of a 4-hydroxy-substituted thieno[2,3-d]pyrimidine was found in a compound exhibiting a high inhibitory concentration (IC50) value against certain cancer cell lines. mdpi.com This suggests that even small alkyl groups can contribute significantly to the cytotoxic potential.
Furthermore, the incorporation of larger, more lipophilic groups can also enhance activity. In a study on phosphoinositide 3-kinase (PI3K) inhibitors with a thieno[2,3-d]pyrimidine core, derivatives featuring a tetramethylene substitution at the 5- and 6-positions, forming a fused ring system, generally exhibited better activity compared to their analogues with smaller substituents at these positions. nih.gov This indicates that increased lipophilicity and conformational restriction imposed by a cyclic structure at these positions can be favorable for biological potency.
The following table summarizes the impact of various substituents at the 5- and 6-positions on the biological activity of thieno[2,3-d]pyrimidine analogues, based on findings from related studies.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
| 6 | Methyl | Associated with high cytotoxic potency in A549, HCT116, and MCF-7 cell lines. | mdpi.com |
| 5 & 6 | Tetramethylene (fused ring) | Generally improved inhibitory activity against PI3K isoforms compared to smaller substituents. | nih.gov |
| 6 | Carboxylate | A 4-amino-thieno[2,3-d]pyrimidine with a carboxylate at the 6-position has been noted as a potent inhibitor of the Tie-2 kinase. | mdpi.com |
| 5 | Aryl | 5-Arylthieno[2,3-d]pyrimidines have been investigated for their cytotoxic activity against the MCF-7 cell line and inhibition of EGFR-TK. | mdpi.com |
Stereo-electronic Requirements for Activity at Specific Positions of the Thiophene Ring
The nature of the substituents influences the electron density of the thiophene ring, which can affect hydrogen bonding, π-π stacking, and other non-covalent interactions with the amino acid residues in the binding site of a target protein. For example, electron-withdrawing or electron-donating groups can modulate the acidity or basicity of nearby functional groups, thereby influencing their ability to act as hydrogen bond donors or acceptors.
In the context of kinase inhibition, the thiophene ring often participates in hydrophobic interactions within the ATP-binding pocket. The stereo-electronic properties of substituents can fine-tune these interactions. A study on pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, as KDR kinase inhibitors found that a 3-thienyl substituent at the 6-position, along with a 4-methoxyphenyl (B3050149) group at the 3-position, resulted in optimal potency. nih.gov This highlights the importance of specific aromatic and heteroaromatic substitutions that can engage in favorable interactions within the kinase domain.
The spatial orientation of the substituents is equally important. The three-dimensional arrangement of atoms can either facilitate a snug fit into a binding pocket or lead to steric hindrance, thereby abolishing activity. Molecular modeling and docking studies are often employed to understand these stereo-electronic requirements and to rationalize the observed SAR. These computational approaches can help visualize the binding mode of the ligands and identify key interactions that are essential for biological activity.
Methodologies for Comprehensive SAR Determination in Preclinical Research
In Vitro Cellular and Biochemical Assay Systems for Target Interaction
Cell Viability and Cytotoxicity Assays: A primary step in evaluating the biological activity of novel compounds is to assess their effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govresearchgate.net In this assay, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Such assays are crucial for initial screening and for comparing the potency of different analogues. For example, the cytotoxicity of thieno[2,3-d]pyrimidine derivatives has been evaluated against various cancer cell lines, including human breast cancer (MCF-7), hepatocellular carcinoma (HUH-7), and baby hamster kidney (BHK) cells. researchgate.net
Apoptosis and Cell Cycle Analysis: To understand the mechanism of action of cytotoxic compounds, it is important to determine whether they induce programmed cell death (apoptosis). Flow cytometry-based assays using Annexin V and propidium (B1200493) iodide (PI) staining are commonly employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). nih.gov Cell cycle analysis, also performed using flow cytometry after staining with a DNA-intercalating dye like PI, can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), providing further insights into its antiproliferative mechanism. nih.gov
Enzyme Inhibition Kinetic Studies and Determination of Binding Affinities
Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases, direct enzyme inhibition assays are essential. These assays measure the ability of a compound to inhibit the activity of a purified or recombinant enzyme. The activity of the enzyme is typically monitored by measuring the consumption of a substrate or the formation of a product over time. For kinase inhibitors, this often involves measuring the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. The results are usually expressed as an IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Determination of Binding Affinity (Kd): While IC50 values provide a measure of functional inhibition, the dissociation constant (Kd) is a direct measure of the binding affinity between a compound and its target protein. A lower Kd value indicates a higher binding affinity. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for determining Kd values. nih.gov Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the target receptor, can also be used to determine the inhibition constant (Ki), which is related to the binding affinity. nih.gov For instance, the binding of thieno[2,3-d]pyrimidine derivatives to serotonin (B10506) receptors has been studied using radioligand binding assays. nih.gov
Receptor Binding and Functional Assays (e.g., G Protein-Coupled Receptor Modulation)
Receptor Binding Assays: For compounds that target receptors, such as G protein-coupled receptors (GPCRs), competitive binding assays are used to determine their affinity for the receptor. These assays typically involve incubating a preparation of cells or membranes expressing the receptor of interest with a radiolabeled ligand of known affinity and varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the Ki value can be calculated. nih.gov
Functional Assays for GPCR Modulation: Beyond binding, it is crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of the natural ligand), or an allosteric modulator (binds to a site other than the primary ligand binding site to modulate receptor activity). nih.gov Functional assays measure the downstream signaling events that occur upon receptor activation. For GPCRs, this can include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). For example, a screen of thieno[2,3-b]pyridine (B153569) derivatives against a panel of 168 GPCRs identified compounds that acted as antagonists for several receptors, including CRL-RAMP3, NPSR1B, PRLHR, and CXCR4, and as an agonist for GPR35. nih.gov These assays are critical for characterizing the full pharmacological profile of a compound.
Computational and Theoretical Investigations of 4 Phenoxythieno 2,3 D Pyrimidine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-phenoxythieno[2,3-d]pyrimidine, docking studies are instrumental in identifying potential protein targets and understanding the structural basis of its activity.
Docking simulations of various thieno[2,3-d]pyrimidine (B153573) derivatives have revealed common binding patterns within the active sites of several key protein families, such as kinases, phosphodiesterases, and enzymes involved in microbial pathogenesis. nih.govresearchgate.netnih.gov For instance, in kinase inhibition, the thieno[2,3-d]pyrimidine core often acts as a hinge-binder, with the nitrogen atoms of the pyrimidine (B1678525) ring forming critical hydrogen bonds with backbone residues in the hinge region of the enzyme's ATP-binding pocket. nih.gov
The 4-phenoxy substituent of this compound is predicted to play a crucial role in orienting the molecule within the binding site. This group can extend into hydrophobic sub-pockets, often engaging in favorable van der Waals and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The orientation is also guided by the need to satisfy hydrogen bonding capabilities of the core structure. Studies on related compounds targeting EGFR and PI3K have shown that such substituted scaffolds can effectively occupy the active site, serving as a foundation for potent inhibition. nih.gov Similarly, docking studies against COX-2 have demonstrated that substituents on the core pyrimidine ring are positioned in secondary pockets of the enzyme's active site. mdpi.com
The specific intermolecular interactions between a ligand and its target are what determine binding affinity and selectivity. For the this compound scaffold, these interactions are multifaceted.
Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are primary hydrogen bond acceptors. They frequently interact with backbone amide protons in the hinge region of kinases (e.g., Cys797 in EGFR) or with polar residues like glutamine and histidine in other enzymes. nih.govmdpi.com
Hydrophobic and Aromatic Interactions: The fused thieno[2,3-d]pyrimidine core itself is a large, hydrophobic entity that contributes to binding through van der Waals forces. The phenoxy group at the 4-position significantly enhances these interactions. The phenyl ring can form pi-pi stacking interactions with aromatic residues and hydrophobic contacts with aliphatic residues such as leucine, valine, and alanine (B10760859) within the target's binding cleft. mdpi.com
Other Interactions: The sulfur atom in the thiophene (B33073) ring can also participate in non-conventional interactions, including C-H···S hydrogen bonds, further stabilizing the complex. researchgate.net
The following table summarizes key interactions observed in docking studies of various thieno[2,3-d]pyrimidine derivatives with different protein targets, which provides a model for the potential interactions of this compound.
Interactive Table: Predicted Interactions for Thieno[2,3-d]pyrimidine Derivatives
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR Kinase | Met790, Cys797, Leu718 | H-Bonding, Covalent Bonding | nih.gov |
| PI3K Kinase | (Not specified) | (Not specified) | nih.gov |
| COX-2 | Gln192, His90 | H-Bonding | mdpi.com |
| PDE4B | (Not specified) | (Not specified) | researchgate.net |
| B. anthracis DHPS | (Not specified) | Good scoring interactions | nih.gov |
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity. epstem.netresearchgate.net
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.com For this compound, the HOMO is expected to be distributed over the electron-rich thiophene and phenoxy moieties, while the LUMO is likely concentrated on the electron-deficient pyrimidine ring.
A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. youtube.comresearchgate.net For this compound, the MEP would show strong negative potential around the N1 and N3 atoms of the pyrimidine ring and the oxygen atom of the phenoxy group, highlighting these as primary sites for hydrogen bonding and coordination. researchgate.net The hydrogen atoms on the aromatic rings would exhibit positive potential.
Interactive Table: Predicted Electronic Properties of this compound
| Property | Predicted Location/Feature | Implication |
|---|---|---|
| HOMO | Thiophene and Phenoxy rings | Electron-donating regions |
| LUMO | Pyrimidine ring | Electron-accepting region |
| HOMO-LUMO Gap | Moderate | Indicates good molecular stability with available reactivity |
| Negative MEP | N1, N3 of pyrimidine; Oxygen of phenoxy group | Sites for hydrogen bonding and electrophilic attack |
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bonds connecting the phenoxy group to the pyrimidine core (C4-O and O-Cphenyl). By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers between them. mdpi.com
Molecular Dynamics Simulations for Ligand-Protein System Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com An MD simulation of a this compound-protein complex would provide critical information on the stability of the docked pose, the flexibility of the ligand and protein, and the energetics of binding. mdpi.com
By solving Newton's equations of motion for the system, MD simulations can track the trajectory of the complex, typically over nanoseconds to microseconds. This allows for the analysis of:
Binding Stability: Assessing whether the ligand remains in its initial docked pose or if it shifts to a different, more stable conformation within the binding site.
Interaction Persistence: Determining the stability and lifetime of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking. nih.gov
Conformational Changes: Observing how the ligand and protein adapt to each other's presence, including movements in flexible loops of the protein or rotational changes in the ligand's phenoxy group.
Binding Free Energy Calculation: Using advanced methods like MM/PBSA or MM/GBSA, MD trajectories can be used to calculate a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than simple docking scores.
A study on related pyrrolo[2,3-d]pyrimidine inhibitors showed that MD simulations were crucial for understanding the reasons for differing inhibitory capacities, revealing subtle changes in hydrogen bonding and electrostatic interactions that were not apparent from static models alone. mdpi.com Such simulations are therefore an indispensable tool for refining and validating computational predictions for this compound.
Investigation of Dynamic Behavior of Ligands and Binding Pockets
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic, time-dependent behavior of molecules and their complexes. For thieno[2,3-d]pyrimidine derivatives, MD simulations provide a virtual window into the intricate dance between the ligand and its biological target, typically a protein kinase. nih.gov By simulating the motions of atoms over time, researchers can observe how the ligand, such as a this compound analog, settles into the binding pocket of a receptor. nih.govnih.gov
These simulations reveal crucial information about the flexibility of both the ligand and the amino acid residues in the binding site. For instance, studies on related pyrimidine compounds targeting enzymes like VEGFR-2 or HIV-1 Reverse Transcriptase have used MD simulations to confirm the stability of initial docking poses. nih.govnih.gov The simulations can show how the ligand maintains key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein throughout the simulation period (e.g., 50 to 100 nanoseconds). nih.govnih.gov This analysis helps to understand how the phenoxy group and the thieno[2,3-d]pyrimidine core orient themselves to achieve an optimal fit within the dynamic environment of the binding pocket.
Assessment of Stability of Ligand-Target Complexes in a Simulated Environment
A primary goal of MD simulations in this context is to assess the stability of the complex formed between the this compound ligand and its target protein. nih.gov The stability of this complex is a key determinant of the compound's inhibitory potential. Researchers evaluate stability by analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing major conformational changes, suggesting a stable binding mode. nih.gov
Furthermore, the analysis of hydrogen bond occupancy and the distance between interacting atoms throughout the simulation provides quantitative evidence of binding stability. nih.gov For example, a simulation might show that a derivative of the thieno[2,3-d]pyrimidine scaffold forms stable hydrogen bonds with key residues like Lys101 and Val106 in the HIV-1 RT binding pocket. nih.gov Such stable interactions, observed in a simulated physiological environment, provide strong evidence that the compound is likely to be an effective inhibitor of the target protein. nih.govrsc.org These computational findings are crucial for validating binding hypotheses and guiding the synthesis of new, potentially more effective, analogs. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used to guide the optimization of lead compounds in drug discovery.
Development of Predictive Models for Biological Activity
For a series of thieno[2,3-d]pyrimidine derivatives, QSAR models are developed to predict their biological activity, such as their potency as enzyme inhibitors. nih.govresearchgate.net The process begins by compiling a dataset of compounds with known structures and measured biological activities (e.g., IC₅₀ values). researchgate.net Using specialized software, various molecular descriptors representing the physicochemical properties of these compounds are calculated. nih.gov
Statistical techniques, such as multiple linear regression (MLR) or more advanced machine learning methods like artificial neural networks (ANN), are then employed to build an equation that relates the descriptors to the activity. nih.gov A robust QSAR model, validated using internal and external test sets of compounds, can accurately predict the activity of newly designed, unsynthesized this compound analogs. nih.govresearchgate.net This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. For instance, 3D-QSAR studies on thieno[3,4-d]pyrimidine (B1628787) derivatives targeting HIV-1 reverse transcriptase have led to models with good stability and predictability (q² values above 0.5 and r² values above 0.9), which were then used to predict the activity of new compound designs. nih.gov
Identification of Key Physicochemical Descriptors Correlated with Biological Response
A significant outcome of QSAR analysis is the identification of the specific molecular properties, or descriptors, that are most influential in determining the biological activity of the compounds. nih.govresearchgate.net These descriptors can be categorized into various types, including electronic (e.g., dipole moment), steric (e.g., molecular area), and topological (e.g., connectivity indices).
By analyzing the developed QSAR equation, researchers can pinpoint which features are positively or negatively correlated with the desired biological response. For example, a QSAR study on 4-arylthieno[3,2-d]pyrimidine derivatives targeting adenosine (B11128) receptors revealed that descriptors like DIPOLE MAG (dipole moment magnitude) and AREA (molecular surface area) were significant for activity. researchgate.net Another study might find that specific atom-pair counts or topological indices related to molecular shape and electronegativity are crucial. nih.gov This knowledge provides direct insight into the structure-activity relationship, guiding medicinal chemists on how to modify the this compound scaffold—for instance, by altering its electronic properties or size to enhance its interaction with the target and improve its biological effect.
Below is a table of physicochemical descriptors that have been identified as significant in QSAR models for thieno[2,3-d]pyrimidine and related heterocyclic compounds.
| Descriptor Category | Descriptor Name | Description | Potential Influence on Activity |
| Electronic | DIPOLE MAG | The magnitude of the molecule's dipole moment. | Influences polar interactions and orientation in the binding site. researchgate.net |
| Topological | WIENER | A distance-based topological index related to molecular branching. | Reflects molecular compactness and shape. researchgate.net |
| Quantum-Chemical | PHI-MAG | A quantum-chemical descriptor related to electronic properties. | Correlates with the molecule's electronic and conformational behavior. researchgate.net |
| Steric/Geometrical | AREA | The solvent-accessible surface area of the molecule. | Relates to the size of the molecule and its potential for hydrophobic interactions. researchgate.net |
| Topological | CHI-V-3-P | A valence connectivity index. | Describes the degree of branching and complexity of the molecular structure. researchgate.net |
| 3D Atom-Pairs | B10[F-F] | Count of fluorine-fluorine atom pairs at a topological distance of 10. | Indicates the influence of specific atom pairs on activity. nih.gov |
| Functional Groups | NCconj | Number of conjugated nitrogen atoms. | Relates to the electronic and hydrogen-bonding capacity of the molecule. nih.gov |
Mechanistic Insights into Biological Target Interactions of 4 Phenoxythieno 2,3 D Pyrimidine Derivatives
Characterization of Molecular Target Engagement and Selectivity
A critical aspect of drug development is understanding how a compound interacts with its intended target and its potential for off-target effects. For 4-phenoxythieno[2,3-d]pyrimidine derivatives, research has particularly highlighted their engagement with G-protein coupled receptors (GPCRs).
Specificity Profiling Against Off-Targets in Preclinical Systems
A key characteristic of a promising therapeutic agent is its selectivity for its intended molecular target, which minimizes the potential for unwanted side effects. Preclinical studies have been conducted to assess the selectivity profile of this compound derivatives. For instance, a representative compound from this class, 6-(tert-butyl)-5-(3,4-dichlorophenyl)-4-(2-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidine , was evaluated for its off-target activities.
This compound was screened against a panel of 44 selected targets, a standard safety screen recommended by major pharmaceutical companies. The results from this broad screening demonstrated a favorable selectivity profile, with no significant off-target engagement observed. This high degree of selectivity underscores the potential of the this compound scaffold for developing targeted therapies.
Investigation of Allosteric Modulation Mechanisms (e.g., MRGPRX1 Positive Allosteric Modulation)
Beyond direct agonism or antagonism, some this compound derivatives have been identified as allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can fine-tune the receptor's response to its endogenous ligand.
A significant finding in this area is the identification of certain 4-phenoxythieno[2,3-d]pyrimidines as positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1 is a receptor primarily expressed in sensory neurons and is implicated in pain and itch sensation. As PAMs, these compounds enhance the effect of the endogenous agonist at the MRGPRX1 receptor. This mechanism is particularly attractive for therapeutic development as it offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists. The positive allosteric modulation of MRGPRX1 by these derivatives has been shown to be effective in preclinical models of neuropathic pain.
Biochemical Pathways Modulated by this compound Analogues
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream biochemical events. Understanding these pathways is crucial for elucidating the full spectrum of their biological effects.
Detailed Enzyme Kinetic Analysis and Inhibition Mechanisms (e.g., competitive, non-competitive)
While the primary focus of research on this compound derivatives has been on their role as GPCR modulators, the broader thieno[2,3-d]pyrimidine (B153573) class is known to possess enzyme inhibitory activity, particularly against various kinases. However, detailed enzyme kinetic studies specifically for 4-phenoxy substituted derivatives are not extensively reported in the current scientific literature.
For the broader class of thieno[2,3-d]pyrimidines, inhibitory activities against several kinases, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), have been documented, primarily in the context of anticancer research. The mechanism of inhibition for these related compounds is often competitive with ATP, the natural substrate for kinases. It is plausible that this compound derivatives could also exhibit similar enzyme inhibitory properties, but further specific kinetic analyses are required to confirm this and to determine the precise nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).
Elucidation of Receptor Activation/Deactivation Pathways
The activation of MRGPRX1 by its endogenous ligands, potentiated by this compound PAMs, triggers specific intracellular signaling cascades. Upon activation, MRGPRX1 couples to G proteins, primarily of the Gαq/11 and Gαi/o families.
The activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gαi/o pathway, on the other hand, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. A key downstream consequence of MRGPRX1 activation in sensory neurons is the modulation of ion channel activity, including the inhibition of N-type calcium channels and the sensitization of tetrodotoxin-resistant (TTX-r) sodium channels. This modulation of ion channel function is a critical step in the regulation of neuronal excitability and pain signaling.
Advanced Analytical Methodologies for 4 Phenoxythieno 2,3 D Pyrimidine Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of novel chemical entities. For 4-phenoxythieno[2,3-d]pyrimidine, a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic connectivity and molecular formula.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies
NMR spectroscopy is a cornerstone for elucidating the intricate structural details of organic molecules. While standard 1H and 13C NMR provide fundamental information, advanced techniques like 2D NMR are crucial for unambiguously assigning the complex spectral data of substituted thieno[2,3-d]pyrimidines.
For derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold, 1H NMR spectra typically reveal characteristic signals for the pyrimidine (B1678525) and thiophene (B33073) ring protons. For instance, in a series of N-aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines, the proton at position 2 of the pyrimidine ring appears as a singlet around 8.48 ppm, while the protons of the thiophene moiety are also observed. scielo.br The 13C NMR spectra of these compounds show distinct signals for the carbon atoms of the fused heterocyclic system and the substituent groups. scielo.br
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For thieno[2,3-d]pyrimidine derivatives, HRMS is routinely used to corroborate the proposed structures. For example, the mass spectrum of N-(3-chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine shows the calculated mass for [M+H]+ as 318 and the found mass also as 318, confirming the molecular formula C15H13ClN3OS. scielo.br
The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. While specific fragmentation data for this compound is not detailed in available literature, studies on related pyrimidine derivatives show characteristic fragmentation pathways that can help in structural elucidation. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating mixtures, monitoring the progress of chemical reactions, and assessing the purity of the final compound. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
HPLC and UPLC are routinely employed to determine the purity of synthesized thieno[2,3-d]pyrimidine derivatives. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, HPLC analysis was used to confirm the purity of the final products. nih.gov Method development typically involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a gradient of water and acetonitrile), flow rate, and detection wavelength to achieve optimal separation and sensitivity.
Chiral Chromatography for Enantiomeric Purity and Separation
For thieno[2,3-d]pyrimidine derivatives that are chiral, chiral chromatography is a critical technique to separate enantiomers and determine the enantiomeric purity of the synthesized compound. This is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. While specific examples for this compound are not available, the use of chiral HPLC has been reported for other classes of thieno[2,3-d]pyrimidine derivatives to ensure the desired stereochemistry of the final product.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed map of the molecular architecture.
For a novel hydrazone derivative of thieno[2,3-d]pyrimidine, single-crystal X-ray diffraction analysis revealed that the compound crystallized in the triclinic crystal system with a P-1 space group. scielo.br The crystal structure confirmed the molecular connectivity and provided detailed information about the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. scielo.br Although a crystal structure for this compound itself has not been reported in the searched literature, this technique remains the gold standard for absolute structure determination of its crystalline derivatives.
| Compound Name | Analytical Technique | Key Findings | Reference |
| N-(3-Chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 1H NMR, 13C NMR, MS | Provided detailed chemical shifts and mass confirmation. | scielo.br |
| 5,6,7,8-Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives | HPLC | Used for purity determination of the synthesized compounds. | nih.gov |
| Hydrazone of Thieno[2,3-d]pyrimidine | X-ray Crystallography, 1H NMR, 13C NMR | Determined the crystal system, space group, and provided detailed structural parameters. | scielo.br |
Single Crystal X-ray Diffraction of this compound and its Synthetic Derivatives
Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. For the thieno[2,3-d]pyrimidine scaffold, this technique reveals precise information about bond lengths, bond angles, and the conformation of the fused ring system and its substituents. While specific crystallographic data for this compound is not widely published, analysis of its derivatives provides significant insights into the structural characteristics of this class of compounds.
In one study, a series of novel thieno[2,3-d]pyrimidines with a fused cyclohexane (B81311) ring were synthesized, and their structures were confirmed by single crystal X-ray analysis. nih.govresearchgate.net The crystallographic data for one such derivative, compound 7a , showed that it crystallizes in the triclinic P1 space group. researchgate.net Another derivative, 10a , was also analyzed, providing detailed information on its intermolecular hydrogen bonding patterns. researchgate.net These studies highlight how X-ray diffraction can elucidate the conformational details and intermolecular synthons that govern the solid-state architecture of these compounds. researchgate.net
The crystallographic data for representative thieno[2,3-d]pyrimidine derivatives are summarized in the table below, showcasing the common crystal systems and space groups observed for this scaffold.
Interactive Table: Crystallographic Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| Hydrazone Derivative 4 | C25H19N5O4S | Triclinic | P-1 | 5.5257 | 10.9956 | 15.4836 | 95.881 | 100.164 | 92.139 | mdpi.com |
| Derivative 7a | C17H18N2O4S | Triclinic | P1 | - | - | - | - | - | - | researchgate.net |
| Derivative 10a | C18H19N3OS | - | - | - | - | - | - | - | - | researchgate.net |
Note: Detailed unit cell dimensions for compounds 7a and 10a were not fully available in the cited literature.
These structural studies are fundamental for establishing structure-activity relationships (SAR), where the three-dimensional arrangement of atoms is correlated with the compound's chemical reactivity and biological activity.
Co-crystallization Studies with Biological Macromolecular Targets (non-human origin)
Co-crystallization of a small molecule with its biological target, followed by X-ray diffraction analysis, offers a powerful approach to visualize the precise binding mode and intermolecular interactions at the atomic level. This is particularly valuable in drug discovery for understanding the mechanism of action and for optimizing lead compounds.
In the context of thieno[2,3-d]pyrimidine derivatives, co-crystallization studies have been successfully employed to understand their interaction with non-human biological macromolecules. A notable example is the investigation of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov Researchers were able to obtain X-ray crystal structures of a derivative, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (Compound 2 ), in complex with DHFR and its cofactor NADPH. nih.gov
This study was significant as it demonstrated for the first time that the thieno[2,3-d]pyrimidine ring system binds in a "folate" mode. nih.gov Furthermore, some of the nonclassical analogues synthesized in this work were identified as potent and selective inhibitors of DHFR from Toxoplasma gondii, a protozoan parasite. nih.gov The ability to resolve the crystal structure of these inhibitors in complex with the non-human T. gondii DHFR provides a molecular blueprint for designing new anti-parasitic agents.
The detailed interactions observed in such co-crystal structures, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and the amino acid residues of the enzyme's active site, are critical for rational drug design. This information allows for the targeted modification of the inhibitor to enhance its potency and selectivity for the parasitic enzyme over its human counterpart, a key consideration in the development of effective therapeutics with minimal side effects.
Q & A
Q. What are the common synthetic routes for 4-phenoxythieno[2,3-d]pyrimidine, and what reaction conditions optimize yield?
The synthesis typically involves cyclocondensation of 2-aminothiophene-3-carboxylates with reagents like formamide or urea under high temperatures (200°C). For example, the Niementowski reaction with formamide yields the pyrimidine core, followed by functionalization at the 4-position using phenoxy groups via nucleophilic substitution . Microwave-assisted methods have also been employed to reduce reaction times and improve regioselectivity in related thieno[2,3-d]pyrimidine derivatives . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., POCl₃ for chlorination steps).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming ring substitution patterns. For instance, thieno[2,3-d]pyrimidine protons typically resonate at δ 8.5–9.0 ppm (pyrimidine H-2/H-4) and δ 7.0–7.5 ppm (thiophene H-5/H-6) .
- X-ray Crystallography : ORTEP diagrams (e.g., for compound 5d in ) validate molecular geometry and hydrogen-bonding interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, particularly for intermediates with halogens or heavy atoms .
Q. What are the primary biological targets of thieno[2,3-d]pyrimidine derivatives in anticancer research?
These compounds often target kinases (e.g., FAK, CHK1) and DNA repair enzymes (e.g., PARP-1). For example, 4-substituted thieno[2,3-d]pyrimidines inhibit FAK by mimicking ATP-binding motifs, with IC₅₀ values ranging from 0.5–10 µM in cell-based assays . Derivatives with isoxazole moieties show enhanced cytotoxicity against A549 and HCT116 cell lines compared to gefitinib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- C4 Substitutions : Phenoxy groups enhance solubility and target engagement. Bulky substituents (e.g., biphenyl) improve FAK inhibition but may reduce bioavailability .
- C2/C6 Modifications : Methyl or ethyl groups at these positions increase metabolic stability. For CHK1 inhibitors, 2,4-disubstituted analogs show >50-fold selectivity over related kinases .
- Hybrid Scaffolds : Fusion with pyrrolo[2,3-d]pyrimidine cores (e.g., MI-3 derivatives) improves menin-MLL inhibition by inducing conformational changes in protein targets .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability) or compound purity. For example:
- In FAK inhibitor studies, contradictory IC₅₀ values may stem from differences in ATP concentrations (1 mM vs. 100 µM) .
- Orthogonal assays (e.g., thermal shift binding vs. enzymatic activity) can validate target engagement .
- Purity checks via HPLC (>95%) and counterion analysis (e.g., chloride vs. triflate salts) are critical .
Q. What strategies improve the selectivity of 4-phenoxythieno[2,3-d]pyrimidines for kinase targets?
- Covalent Binding : Introducing electrophilic groups (e.g., acrylamides) at C5 enables covalent inhibition of cysteine residues in kinases like EGFR .
- Allosteric Modulation : Bulky substituents (e.g., 4-azido groups) shift binding from ATP pockets to adjacent hydrophobic regions, reducing off-target effects .
- Computational Docking : Molecular dynamics simulations predict binding poses; for PARP-1 inhibitors, pyrano[2,3-d]pyrimidine derivatives with extended π-stacking show >100 nM affinity .
Q. How can computational methods accelerate the design of novel this compound analogs?
- QSAR Models : Predict logP and polar surface area to optimize bioavailability. For example, derivatives with cLogP <3 exhibit better blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications, guiding SAR .
- Fragment-Based Design : Combines thieno[2,3-d]pyrimidine cores with fragments from known inhibitors (e.g., quinazoline pharmacophores) .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
